8-Oxa-3-azabicyclo[3.2.1]octane
Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is a derivative of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
Similar compounds with azabicyclo structures have been known to interact with various receptors, such as κ-opioid receptors .
Mode of Action
It’s known that the compound’s bicyclic backbone provides additional rigidity to the molecular structure, which is an important feature in medicinal chemistry .
Biochemical Pathways
Similar compounds have been used in the synthesis of bioactive molecules .
Result of Action
Similar compounds have shown cytotoxic activity on different tumor cell lines .
Action Environment
It’s known that the compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and reagents is common to achieve the desired enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate and zinc bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while reduction can yield simpler amine derivatives .
Scientific Research Applications
Chemistry: 8-Oxa-3-azabicyclo[3.2.1]octane is used as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various biological pathways .
Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyestuffs. Its versatility and reactivity make it a valuable intermediate in large-scale chemical production .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in 8-Oxa-3-azabicyclo[3.2.1]octane.
8-Oxabicyclo[3.2.1]octane: This compound is similar but does not contain the nitrogen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound with interesting biological activities.
Uniqueness: The presence of both oxygen and nitrogen atoms in this compound imparts unique chemical and biological properties. This dual functionality allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in scientific research and industrial applications .
Biological Activity
8-Oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and diverse biological activities. This compound serves as a scaffold for various derivatives, which have been evaluated for their potential therapeutic applications, particularly in antibacterial and anticancer research.
Chemical Structure and Properties
The molecular structure of this compound includes an oxygen atom replacing one of the carbon atoms in the bicyclic framework, contributing to its reactivity and biological interactions. The compound's formula is characterized by a bicyclic structure that incorporates nitrogen, which is common in tropane alkaloids.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor or activator of enzymes, influencing biochemical pathways. Its sulfonyl chloride group allows for covalent bonding with nucleophilic residues in proteins, leading to modifications that alter enzyme activity and gene expression.
- Cell Signaling Modulation : It has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which can change the phosphorylation states of key proteins involved in cellular processes.
Antibacterial Properties
Recent studies highlight the compound's potent antibacterial activity against various strains, including multidrug-resistant bacteria:
- Minimum Inhibitory Concentrations (MICs) : Research indicates MICs as low as <0.03125 μg/mL against Enterococcus faecalis and Staphylococcus aureus, showcasing its effectiveness against Gram-positive bacteria .
- Broad-Spectrum Efficacy : The compound has demonstrated activity against Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL .
Anticancer Potential
The compound also shows promise in cancer research:
- ATR Inhibition : Certain derivatives of this compound have been identified as inhibitors of ATR (Ataxia Telangiectasia and Rad3 related protein), which is crucial for DNA damage response mechanisms in cancer cells . This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy.
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Dual Inhibitors Study :
- Synthesis and Biological Evaluation :
Research Applications
The unique properties of this compound make it a valuable compound in several research areas:
- Medicinal Chemistry : Its structure serves as a foundational element for developing new drugs targeting central nervous system disorders and infectious diseases.
- Biochemical Studies : The compound is used to investigate enzyme mechanisms and cellular pathways involving sulfonyl chloride derivatives, enhancing our understanding of its therapeutic potential .
Summary Table of Biological Activities
Activity Type | Target Organisms/Processes | Observations |
---|---|---|
Antibacterial | Enterococcus faecalis, Staphylococcus aureus | MICs <0.03125 μg/mL |
Acinetobacter baumannii, Klebsiella pneumoniae | MICs range from 1–4 μg/mL | |
Anticancer | ATR inhibition | Enhances efficacy of DNA-damaging agents |
Enzyme Interaction | Various enzymes (e.g., kinases) | Modulates phosphorylation states |
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPWPIOIMBTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476933 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-13-7 | |
Record name | 8-OXA-3-AZABICYCLO[3.2.1]OCTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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